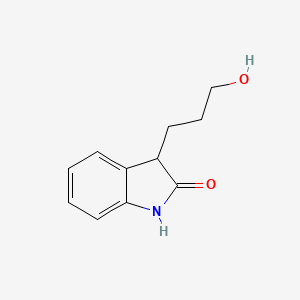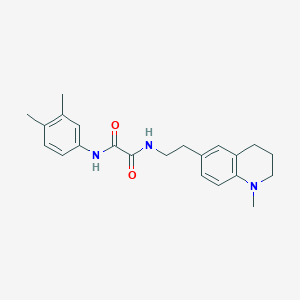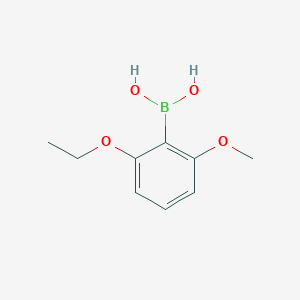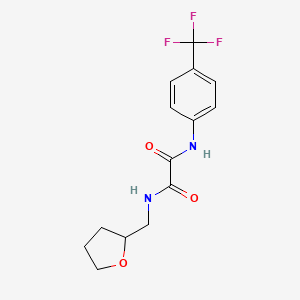![molecular formula C16H22N4O2S B2876130 N-(1-cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide CAS No. 1798698-79-9](/img/structure/B2876130.png)
N-(1-cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide, also known as CTZ, is a chemical compound that has been extensively studied for its potential pharmacological applications. CTZ belongs to the class of compounds known as thiazolylmethylmorpholines and has been shown to exhibit a range of biological activities that make it a promising candidate for drug development.
科学研究应用
N-(1-cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide has been extensively studied for its potential pharmacological applications, including its use as an analgesic, anti-inflammatory, and anti-convulsant agent. This compound has also been shown to exhibit antipsychotic and anti-tumor activities, making it a promising candidate for drug development in these areas. Additionally, this compound has been used as a tool compound for studying the role of the sigma-1 receptor in various biological processes.
作用机制
The exact mechanism of action of N-(1-cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide is not fully understood, but it is known to bind to the sigma-1 receptor, a transmembrane protein that is involved in various cellular processes. Binding of this compound to the sigma-1 receptor has been shown to modulate calcium signaling, activate the mitogen-activated protein kinase (MAPK) pathway, and regulate the activity of various ion channels. These effects are thought to underlie the pharmacological activities of this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific biological system being studied. In general, this compound has been shown to modulate calcium signaling, regulate ion channel activity, and activate the MAPK pathway. These effects can lead to changes in neurotransmitter release, neuronal excitability, and cell proliferation, among other processes. This compound has also been shown to exhibit anti-inflammatory and anti-tumor activities, which may be related to its effects on the immune system.
实验室实验的优点和局限性
One advantage of N-(1-cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide is that it is a well-characterized compound that has been extensively studied for its pharmacological activities. This makes it a useful tool compound for studying the role of the sigma-1 receptor in various biological processes. Additionally, this compound has been shown to exhibit a range of biological activities, making it a promising candidate for drug development. However, one limitation of this compound is that its exact mechanism of action is not fully understood, which may limit its use in certain experimental systems.
未来方向
There are several future directions for research on N-(1-cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide. One area of interest is the development of this compound-based drugs for the treatment of various diseases, including cancer and neurological disorders. Another area of interest is the study of the sigma-1 receptor and its role in various biological processes, which may lead to the identification of new drug targets. Additionally, the development of new synthesis methods for this compound may lead to improved yields and purity, making it more suitable for use in pharmacological research.
合成方法
The synthesis of N-(1-cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide involves the reaction of 1-cyanocyclohexane with 2-(1,3-thiazol-2-yl)morpholine and acetic anhydride. The reaction is carried out in the presence of a catalyst, such as triethylamine, and yields this compound as a white crystalline solid with a melting point of 158-160°C. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for use in pharmacological research.
属性
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S/c17-12-16(4-2-1-3-5-16)19-14(21)11-20-7-8-22-13(10-20)15-18-6-9-23-15/h6,9,13H,1-5,7-8,10-11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFKGMGPXXMVFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CN2CCOC(C2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Oxa-9-azaspiro[5.5]undecane-2-carboxylic acid;hydrochloride](/img/structure/B2876050.png)

![tert-butyl N-[cis-2-(aminomethyl)cyclobutyl]carbamate](/img/structure/B2876055.png)

![[(Azetidin-3-YL)sulfamoyl]dimethylamine, tfa](/img/structure/B2876057.png)
![5-[4-(Trifluoromethyl)pyrimidin-2-yl]-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2876058.png)


![2-[(tert-Butoxy)carbonyl]-6-methyl-2-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B2876061.png)

![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-difluorobenzamide](/img/structure/B2876067.png)
![2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2876068.png)
![(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl furan-2-carboxylate](/img/structure/B2876069.png)